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molecular formula C6H2Cl3NO2 B101362 2,3,4-Trichloronitrobenzene CAS No. 17700-09-3

2,3,4-Trichloronitrobenzene

Cat. No. B101362
M. Wt: 226.4 g/mol
InChI Key: BGKIECJVXXHLDP-UHFFFAOYSA-N
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Patent
US06194420B1

Procedure details

A mixture of 9.0 kg of 1,2,3-trichlorobenzene in 13.32 L of concentrated sulfuric acid is acid by drops to a solution of 4.13 L of 70% nitric acid and 4.13 L of concentrated sulfuric acid at 25-30° C. The slurry is stirred for 1.5-2 hours, then poured over 35 kg of ice and filtered. The filter cake is washed (15 L water) and then dissolved in 58 L of ethyl acetate. The organic phase is washed with water, aqueous sodium bicarbonate solution, and aqueous sodium chloride solution. The solution is dried over magnesium sulfate and concentrated to give the title product.
Quantity
9 kg
Type
reactant
Reaction Step One
Quantity
13.32 L
Type
solvent
Reaction Step One
Quantity
4.13 L
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
35 kg
Type
reactant
Reaction Step Three
Quantity
4.13 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[Cl:9].[N+:10]([O-])([OH:12])=[O:11]>S(=O)(=O)(O)O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:10]([O-:12])=[O:11])=[C:4]([Cl:8])[C:3]=1[Cl:9]

Inputs

Step One
Name
Quantity
9 kg
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)Cl
Name
Quantity
13.32 L
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
4.13 L
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
ice
Quantity
35 kg
Type
reactant
Smiles
Step Four
Name
Quantity
4.13 L
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
The slurry is stirred for 1.5-2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 25-30° C
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake is washed (15 L water)
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 58 L of ethyl acetate
WASH
Type
WASH
Details
The organic phase is washed with water, aqueous sodium bicarbonate solution, and aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution is dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1.75 (± 0.25) h
Name
Type
product
Smiles
ClC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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